Julolidine-9-methanamine
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Overview
Description
It belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development and manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Julolidine-9-methanamine can be synthesized through various methods. One common method involves the reaction of tetrahydroquinoline with trimethylene chlorobromide. The mixture is heated in an oil bath at 150–160°C for 20 hours. After cooling, the reaction mixture is treated with hydrochloric acid, and the excess trimethylene chlorobromide is removed by steam distillation. The residue is made alkaline with sodium hydroxide, and the julolidine is extracted with ether. The ether is evaporated, and the residue is distilled under reduced pressure to obtain julolidine .
Another method involves the reduction of 8,10-diketojulolidine or the intra-molecular condensation of N-(γ-bromopropyl) tetrahydroquinoline. Dehydration of N-(γ-hydroxypropyl) tetrahydroquinoline or di-(γ-hydroxypropyl) aniline with phosphorus pentoxide is also used .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Julolidine-9-methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Julolidine-9-methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a fluorescent probe for detecting proteins and nucleic acids, and for studying protein folding and misfolding.
Medicine: It has potential therapeutic applications, including as a candidate for drug development.
Industry: It is used in the production of photoconductive materials, chemiluminescence substances, and dye intermediates.
Mechanism of Action
The mechanism of action of Julolidine-9-methanamine involves its interaction with molecular targets and pathways. It acts as a fluorescent molecular rotor, which allows it to sense changes in the local environment, such as polarity, pH, and viscosity. This property makes it useful for monitoring changes in the microenvironment of live cellular systems .
Comparison with Similar Compounds
Julolidine-9-methanamine can be compared with other similar compounds, such as:
Julolidine: A partially saturated fused tricyclic nitrogenous heterocycle used as a platform for designing biologically active compounds.
Tetrahydroquinoline: A precursor in the synthesis of julolidine derivatives.
Imidazolones: Compounds that undergo spirocyclization to form julolidine derivatives.
This compound is unique due to its specific chemical structure and its ability to act as a fluorescent molecular rotor, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15/h7-8H,1-6,9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYIDUGXCDMMJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329811 |
Source
|
Record name | JULOLIDINE-9-METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500731-75-9 |
Source
|
Record name | JULOLIDINE-9-METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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